molecular formula C11H22N2O2 B14411655 N,N'-Methylenedipentanamide CAS No. 87740-47-4

N,N'-Methylenedipentanamide

Cat. No.: B14411655
CAS No.: 87740-47-4
M. Wt: 214.30 g/mol
InChI Key: WZJUTKXTGKFTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Methylenedipentanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is specifically a diamide, meaning it has two amide groups connected by a methylene bridge (-CH2-). Amides are known for their high boiling points and solubility in water due to hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Methylenedipentanamide can be synthesized through the reaction of pentanoyl chloride with methylenediamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N,N’-Methylenedipentanamide involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenedipentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

N,N’-Methylenedipentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of N,N’-Methylenedipentanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s amide groups can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Methylenedipentanamide is unique due to its diamide structure, which imparts specific chemical and physical properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

87740-47-4

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

N-[(pentanoylamino)methyl]pentanamide

InChI

InChI=1S/C11H22N2O2/c1-3-5-7-10(14)12-9-13-11(15)8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

WZJUTKXTGKFTBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCNC(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.